molecular formula C8H11N3O2 B14186982 Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- CAS No. 874398-04-6

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)-

Cat. No.: B14186982
CAS No.: 874398-04-6
M. Wt: 181.19 g/mol
InChI Key: GGZNHSSVDHGCKC-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group substituted with two methyl groups and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- typically involves the reaction of 1,1-dimethylhydrazine with 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity.

    4-Nitrophenylhydrazine: Contains a nitrophenyl group but lacks the dimethyl substitution.

    1,1-Dimethyl-2-(4-aminophenyl)hydrazine: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- is unique due to the presence of both dimethyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

874398-04-6

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1,1-dimethyl-2-(4-nitrophenyl)hydrazine

InChI

InChI=1S/C8H11N3O2/c1-10(2)9-7-3-5-8(6-4-7)11(12)13/h3-6,9H,1-2H3

InChI Key

GGZNHSSVDHGCKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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